dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with an amine derivative to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the cyclopenta[b]thiophene core. The final step involves esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas like anti-inflammatory or anticancer therapies.
Mechanism of Action
The mechanism by which dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Methyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Dimethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Uniqueness
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is unique due to the presence of the tert-butylbenzoyl group, which imparts specific steric and electronic properties.
Biological Activity
Dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a cyclopenta[b]thiophene core structure with various functional groups that contribute to its biological properties. The presence of the tert-butyl group and the dicarboxylate moiety enhances its lipophilicity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism may involve the modulation of growth factor signaling pathways.
- Antioxidant Properties : The presence of thiophene rings is associated with antioxidant activity, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Overview
Case Studies
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Anticancer Activity in Breast Cancer Cells
- A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
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Oxidative Stress Reduction
- In a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated protective effects on human fibroblast cells. The treatment resulted in decreased levels of reactive oxygen species (ROS) and increased antioxidant enzyme activity, suggesting a potential role as an antioxidant agent.
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Inflammation Modulation
- An investigation into the anti-inflammatory properties showed that treatment with this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in inflammatory diseases.
Properties
Molecular Formula |
C22H25NO5S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
dimethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-22(2,3)13-8-6-12(7-9-13)18(24)23-19-17(21(26)28-5)16-14(20(25)27-4)10-11-15(16)29-19/h6-9,14H,10-11H2,1-5H3,(H,23,24) |
InChI Key |
YIDMVVWZYUWTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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